5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid 5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 251097-82-2
VCID: VC5960544
InChI: InChI=1S/C11H9ClF3N3O3/c12-7-1-5(11(13,14)15)3-16-9(7)17-4-6-2-8(10(19)20)18-21-6/h1,3,6H,2,4H2,(H,16,17)(H,19,20)
SMILES: C1C(ON=C1C(=O)O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C11H9ClF3N3O3
Molecular Weight: 323.66

5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid

CAS No.: 251097-82-2

Cat. No.: VC5960544

Molecular Formula: C11H9ClF3N3O3

Molecular Weight: 323.66

* For research use only. Not for human or veterinary use.

5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylic acid - 251097-82-2

Specification

CAS No. 251097-82-2
Molecular Formula C11H9ClF3N3O3
Molecular Weight 323.66
IUPAC Name 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C11H9ClF3N3O3/c12-7-1-5(11(13,14)15)3-16-9(7)17-4-6-2-8(10(19)20)18-21-6/h1,3,6H,2,4H2,(H,16,17)(H,19,20)
Standard InChI Key XEUXXUZFASVGLQ-UHFFFAOYSA-N
SMILES C1C(ON=C1C(=O)O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid, reflects its multicomponent structure. Key features include:

  • A 3-chloro-5-(trifluoromethyl)pyridine moiety, providing electron-withdrawing substituents that enhance metabolic stability.

  • A 4,5-dihydroisoxazole ring fused to a carboxylic acid group, introducing polarity and hydrogen-bonding capacity.

  • An aminomethyl linker bridging the pyridine and isoxazole systems, enabling conformational flexibility.

The molecular formula C₁₁H₉ClF₃N₃O₃ corresponds to a molar mass of 323.66 g/mol, with a calculated topological polar surface area (TPSA) of 96.7 Ų, suggesting moderate membrane permeability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₉ClF₃N₃O₃
Molecular Weight323.66 g/mol
SMILESC1C(ON=C1C(=O)O)CNC2=C(C=C(C=N2)C(F)(F)F)Cl
InChI KeyXEUXXUZFASVGLQ-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis leverages modular assembly of the pyridine and isoxazole subunits:

  • Pyridine Subunit Preparation: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine is synthesized via nucleophilic aromatic substitution on 2-amino-5-(trifluoromethyl)pyridine using chlorinating agents (e.g., POCl₃).

  • Isoxazole Construction: The dihydroisoxazole-carboxylic acid core is built via [3+2] cycloaddition between a nitrile oxide and a carbonyl compound, followed by oxidation to introduce the carboxylic acid.

  • Convergent Coupling: A reductive amination or nucleophilic substitution links the pyridine amine to the isoxazole’s aminomethyl group.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Prodrugs: Esterification of the carboxylic acid improves oral bioavailability.

  • Metal complexes: Coordination with transition metals (e.g., Pt, Cu) could yield anticancer agents .

Material Science

Its rigid heterocyclic framework has been explored in:

  • Liquid crystals: Trifluoromethyl groups enhance dielectric anisotropy.

  • Coordination polymers: Pyridine and carboxylic acid moieties act as ligands for metal-organic frameworks (MOFs) .

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